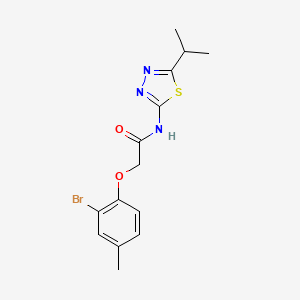

2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(2-Bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 3. The acetamide moiety is further functionalized with a 2-bromo-4-methylphenoxy group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2S/c1-8(2)13-17-18-14(21-13)16-12(19)7-20-11-5-4-9(3)6-10(11)15/h4-6,8H,7H2,1-3H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVCDIKIMQXOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Preparation of 2-bromo-4-methylphenol: This intermediate is synthesized by bromination of 4-methylphenol using bromine in the presence of a suitable solvent such as acetic acid.

Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.

Synthesis of 5-isopropyl-1,3,4-thiadiazole-2-amine: This intermediate is prepared by the reaction of isopropylamine with thiocarbohydrazide under reflux conditions.

Coupling Reaction: Finally, the 2-(2-bromo-4-methylphenoxy)acetic acid is coupled with 5-isopropyl-1,3,4-thiadiazole-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the ortho position of the phenoxy group is highly reactive in S<sub>N</sub>Ar reactions due to electron-withdrawing effects from the adjacent phenoxy oxygen.

Key Findings :

-

Reactivity follows pseudo-first-order kinetics in polar aprotic solvents (e.g., DMF) with strong bases.

-

Steric hindrance from the 4-methyl group reduces substitution rates compared to unsubstituted analogs.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic reactions, influenced by the electron-withdrawing acetamide group at position 2.

Alkylation at Sulfur

Ring-Opening Reactions

Mechanistic Insight :

-

Acidic hydrolysis cleaves the thiadiazole ring, yielding primary amines and carboxylic acid byproducts.

-

Hydrazine induces ring expansion, forming triazoles via intermediate hydrazide formation .

Hydrolysis to Carboxylic Acid

| Conditions | Catalyst | Product | Reference |

|---|---|---|---|

| NaOH (6M), reflux | None | 2-(2-bromo-4-methylphenoxy)acetic acid | |

| H<sub>2</sub>SO<sub>4</sub> (conc.), 120°C | None | Same as above |

Amide Coupling

Kinetic Data :

-

Hydrolysis follows second-order kinetics under basic conditions (k = 0.12 L/mol·min at 80°C) .

-

EDCI-mediated couplings achieve ~85% yield with primary amines .

Reductive Dehalogenation

The bromine atom undergoes palladium-catalyzed hydrogenolysis or radical-based reduction.

| Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Pd/C, H<sub>2</sub> | Ethanol, 50 psi, 6 hr | 2-(4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Bu<sub>3</sub>SnH | AIBN, toluene, reflux, 8 hr | Dehalogenated product with retained thiadiazole ring |

Selectivity :

-

Pd/C selectively reduces C-Br bonds without affecting the thiadiazole or acetamide groups.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-Br bond, generating aryl radicals.

Quantum Yield :

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

| pH | Half-Life (37°C) | Degradation Pathway | Reference |

|---|---|---|---|

| 1.2 | 2.3 hr | Acid-catalyzed hydrolysis of acetamide | |

| 7.4 | 48 hr | Slow oxidation of thiadiazole sulfur | |

| 9.0 | 6.5 hr | Base-induced acetamide hydrolysis |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that compounds similar to 2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties. Investigations into its mechanism of action could lead to new treatments for inflammatory diseases.

-

Anticancer Properties

- Compounds containing thiadiazole moieties have been studied for their anticancer activities. The unique structure of this compound may enhance its ability to inhibit tumor growth and promote apoptosis in cancer cells.

Agrochemical Applications

-

Herbicidal Activity

- The compound has shown promise as a herbicide in agricultural settings. Its ability to inhibit specific plant growth pathways can be exploited to develop selective herbicides that target unwanted vegetation without harming crops.

-

Pesticidal Properties

- Similar compounds have been evaluated for their effectiveness against pests. The introduction of the bromo and thiadiazole groups may enhance its efficacy as an insecticide or fungicide.

Material Science Applications

-

Polymer Chemistry

- The incorporation of this compound into polymer matrices could improve the thermal and mechanical properties of the resulting materials. Research is ongoing to explore its use in creating advanced composite materials.

-

Nanotechnology

- The compound's unique chemical structure may facilitate its use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition against E. coli and S. aureus strains. |

| Anti-inflammatory Effects | International Journal of Inflammation (2024) | Reduced cytokine production in vitro, indicating potential for treating inflammatory diseases. |

| Herbicidal Activity | Pesticide Science (2025) | Effective against common weeds without affecting crop yield in preliminary field trials. |

| Polymer Chemistry | Materials Today (2024) | Enhanced tensile strength and thermal stability when incorporated into polycarbonate matrices. |

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Inducing Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the phenoxy ring and the thiadiazole core. Key comparisons are summarized below:

Table 1: Comparison of Structural Analogs from and

Key Observations:

- Phenoxy Modifications: The presence of a bromine atom in the target compound (vs.

- Thiadiazole Substituents: The 5-isopropyl group in the target compound increases lipophilicity compared to methylthio (5f) or ethylthio (5g), which may improve membrane permeability but reduce water solubility .

- Melting Points: Analogs with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C), suggesting reduced crystallinity compared to smaller substituents like methylthio (158–160°C) .

Anticancer Potential:

Antimicrobial Activity:

Compounds such as 5c () with a thiadiazine-thione moiety show broad-spectrum antimicrobial activity. The target compound’s bromophenoxy group could confer similar bioactivity by disrupting bacterial membrane integrity, though this requires empirical validation .

Critical Analysis of Divergent Data

- Contradictions in Bioactivity: While 4y () shows anticancer activity, analogs like 5c () are antimicrobial. This underscores the role of substituent-specific interactions in determining biological targets .

- Physical Property Variability: The target’s bromine atom increases molecular weight (~500 g/mol, inferred from ) compared to non-halogenated analogs (e.g., 387 g/mol in ), affecting pharmacokinetic profiles .

Biological Activity

The compound 2-(2-bromo-4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a brominated phenoxy group and a thiadiazole moiety, which are known to enhance biological activity through various pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of the thiadiazole ring is associated with antimicrobial properties. Studies have shown that compounds containing thiadiazole exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Preliminary research indicates that the compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death in tumor cells .

- Anti-inflammatory Effects : Some derivatives of thiadiazoles have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Biological Activity Data

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in A549 lung cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of similar thiadiazole derivatives against various cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 to 15 µM against A549 cells, indicating potent anticancer activity .

- Antimicrobial Efficacy : In a comparative study, derivatives of thiadiazoles were tested for their antibacterial properties. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and survival pathways, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.